N6-(Bis(ethylamino)methylene)-D-lysine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N6-(Bis(ethylamino)methylene)-D-lysine” is a chemical compound with the molecular formula C11H24N4O2 . It is also known as a part of Ganirelix, which is a decapeptide GnRH antagonist .
Molecular Structure Analysis
The molecular structure of “N6-(Bis(ethylamino)methylene)-D-lysine” is defined by its molecular formula C11H24N4O2 . The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy, which are not available in the current resources.
Scientific Research Applications
Molecular Interactions and Aggregation
Studies investigating the effects of methylation on adenine rings have shown that methylation can significantly impact molecular interactions, such as stacking between adenine rings, suggesting that modifications like those in N6-(Bis(ethylamino)methylene)-D-lysine could influence molecular aggregation and interaction properties (Itahara, 2000).
Poly(amido-amine)s and Their Biological Properties
Research on poly(amido-amine)s (PAAs) has demonstrated that these compounds, with similar functional groups to N6-(Bis(ethylamino)methylene)-D-lysine, exhibit significant biological properties, including endosomolytic behavior and pH-dependent haemolysis, which could be relevant for drug delivery applications (Ferruti et al., 2000).
Coordination Chemistry
Research on ligands similar to N6-(Bis(ethylamino)methylene)-D-lysine has explored their coordination properties towards metal ions, revealing their potential in designing new metal complexes for applications in catalysis, material science, and possibly therapeutic agents (Ambrosi et al., 2003).
Advanced Glycation Endproducts
The formation of advanced glycation endproducts (AGEs) through reactions involving lysine residues has been studied, indicating the importance of lysine modifications in understanding the biochemical pathways involved in aging and disease processes (Baldensperger et al., 2018).
Epigenetic Modulation
Lysine modifications have been explored for their role in epigenetic modulation, particularly in the inhibition of lysine-specific demethylase 1 (LSD1), suggesting potential therapeutic applications for compounds like N6-(Bis(ethylamino)methylene)-D-lysine in cancer treatment (Sharma et al., 2010).
Safety And Hazards
properties
IUPAC Name |
(2R)-2-amino-6-[bis(ethylamino)methylideneamino]hexanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N4O2/c1-3-13-11(14-4-2)15-8-6-5-7-9(12)10(16)17/h9H,3-8,12H2,1-2H3,(H,16,17)(H2,13,14,15)/t9-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWLYCRQCVMQUBU-SECBINFHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=NCCCCC(C(=O)O)N)NCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=NCCCC[C@H](C(=O)O)N)NCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N6-(Bis(ethylamino)methylene)-D-lysine | |
CAS RN |
98500-82-4 |
Source
|
Record name | N6-(Bis(ethylamino)methylene)-D-lysine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098500824 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N6-(BIS(ETHYLAMINO)METHYLENE)-D-LYSINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BD645UH6BV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.